molecular formula C15H16N2O2 B5867942 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea CAS No. 56106-02-6

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Cat. No.: B5867942
CAS No.: 56106-02-6
M. Wt: 256.30 g/mol
InChI Key: MESZMFJIBADYLT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, a urea derivative with the molecular formula C15H16N2O2, is a chemical compound of interest in scientific research, particularly in the field of oncology and medicinal chemistry . Urea-based compounds are frequently explored for their potential to inhibit key biological pathways. For instance, structurally similar quinoxaline urea analogs have been identified as potent inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway . The NF-κB pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancers such as pancreatic cancer . Research into these compounds focuses on developing new therapeutic agents that can block this pathway, thereby reducing cancer cell growth . This product is intended for research purposes only, including in vitro assays and early-stage drug discovery projects. It is strictly for laboratory use and is not classified as a drug, food, or cosmetic. Researchers should handle this material with appropriate safety precautions. It is harmful if swallowed, and personal protective equipment should be used. Avoid dust formation and ensure adequate ventilation .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-3-5-12(6-4-11)16-15(18)17-13-7-9-14(19-2)10-8-13/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESZMFJIBADYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971155
Record name N-(4-Methoxyphenyl)-N'-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-02-6, 5578-28-9
Record name N-(4-Methoxyphenyl)-N′-(4-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56106-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N'-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 4-methoxyaniline with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Properties
Research indicates that urea derivatives, including 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, exhibit promising anticancer activity. For instance, studies have demonstrated that certain phenylurea compounds can inhibit the growth of various cancer cell lines, including melanoma and renal cancer cells. The antiproliferative effects are often assessed through IC50 values, which measure the concentration required to inhibit cell growth by 50% .

  • Case Study : A study synthesized several urea derivatives and tested their effects on the NCI-60 cancer cell line panel. The compounds showed varying degrees of growth inhibition, with some achieving significant mean percentage inhibition values .

Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Certain diarylureas related to this compound have shown effective antimicrobial activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess their efficacy .

  • Case Study : In a study evaluating the antibacterial potential of various diarylureas, several compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl rings can significantly influence the compound's biological activity.

  • Key Findings :
    • Substituents with different electronic properties (e.g., electron-donating or withdrawing groups) can enhance or reduce anticancer activity.
    • Modifications in the urea moiety can lead to improved selectivity against specific cancer cell lines while minimizing cytotoxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity towards these targets. The urea moiety can form hydrogen bonds with biological molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of diaryl ureas are highly dependent on the substituents attached to the aromatic rings. Below, we compare 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea with structurally related compounds to elucidate structure-activity relationships (SAR) and substituent effects.

Table 1: Comparison of Antiproliferative and Enzyme Inhibitory Activities
Compound Substituents (Ring A/Ring B) Biological Activity (IC₅₀ or Inhibition) Reference
This compound 4-OCH₃ / 4-CH₃ Data not available
Compound 2h () 4-Cl, 2-OH, 5-I (A) / 4-OCH₃ (B) IC₅₀ = 13.82 μM (MCF-7 cells)
Compound 2j () 4-Br, 2-OH, 5-I (A) / 4-F (B) IC₅₀ = 4.70 μM (MCF-7 cells)
SR10854 () 4-OCH₃ (A) / pyrrolopyrimidine (B) IC₅₀ = 27 nM (LIMK1 enzyme)
Cardamonin () 2-OH, 4-OH (A) / unsubstituted (B) IC₅₀ = 4.35 μM (MCF-7 cells)
  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., halogens like Br, Cl, F) exhibit lower IC₅₀ values (higher potency). For instance, 2j (4-Br, 4-F) is ~3x more potent than 2h (4-Cl, 4-OCH₃) in MCF-7 cells . The target compound’s 4-CH₃ and 4-OCH₃ groups (both electron-donating) may reduce potency compared to halogenated analogs.
  • Methoxy Positioning : Methoxy groups at the para position (as in the target compound and SR10854 ) are common in kinase inhibitors, where they enhance solubility and modulate binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison of Urea Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Reference
This compound C₁₅H₁₆N₂O₂ 256.3 Predicted: ~1.25 Predicted: ~12.5
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea () C₁₅H₁₅ClN₂O₂ 290.74 1.290 12.75
SR10854 () C₂₁H₂₂N₆O₂ 390.44
  • Molecular Weight and Solubility : The target compound’s lower molecular weight (256.3 g/mol) compared to 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea (290.74 g/mol) suggests improved solubility, a critical factor in bioavailability.

Key Research Findings and Trends

Substituent Electronegativity : Halogenated derivatives (e.g., 2j, 2h) consistently outperform methoxy/methyl-substituted ureas in antiproliferative assays, emphasizing the role of electron-withdrawing groups in enhancing target binding .

Methoxy Group Utility: Para-methoxy groups improve solubility without significantly compromising activity, as seen in SR10854’s nanomolar LIMK1 inhibition .

Biological Activity

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, a member of the diarylurea class of compounds, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring methoxy and methyl substituents on phenyl rings, is believed to influence its interaction with various biological targets.

  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol
  • Melting Point : Approximately 240 °C

The compound can be synthesized via standard organic chemistry techniques involving the reaction of appropriate isocyanates with amines. The presence of the methoxy and methyl groups is thought to enhance lipophilicity, potentially improving bioavailability.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of melanoma and renal cancer cells, with IC50 values indicating effective concentrations in the low micromolar range .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells. It is hypothesized that the compound may interact with tubulin or other cellular targets involved in mitosis .

Antiproliferative Studies

A series of studies have evaluated the antiproliferative effects of this compound:

Cell LineIC50 (µM)Notes
SK-MEL-5 (Melanoma)2.5Induces apoptosis at higher concentrations
A498 (Renal Cancer)3.0Significant growth inhibition observed
MDA-MB-468 (Breast Cancer)3.5Effective in inhibiting cell proliferation

These results suggest that the compound has a broad spectrum of activity against different cancer types.

Case Studies

In a notable case study, the compound was tested alongside other diarylureas to assess its relative efficacy. The findings indicated that while several analogs showed varying degrees of activity, this compound consistently demonstrated superior potency against renal and melanoma cell lines .

Mechanistic Insights

The proposed mechanism involves:

  • Tubulin Binding : Like other diarylureas, it may bind to tubulin, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : The compound appears to trigger apoptotic pathways through caspase activation, leading to programmed cell death in sensitive cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, and how can reaction conditions be validated?

  • Methodology : The compound can be synthesized via urea formation reactions, typically involving the reaction of an isocyanate (e.g., 4-methylphenyl isocyanate) with an amine (e.g., 4-methoxyaniline) or vice versa. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature (60–80°C), and catalysts (e.g., DABCO) to improve yield .
  • Validation : Confirm the product using NMR (to identify urea NH protons at ~6–8 ppm and aromatic protons) and mass spectrometry (to verify molecular ion peaks). Compare retention times with standards via HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX or WinGX to resolve crystal structures, focusing on urea bond geometry (C=O bond length ~1.23 Å, C–N bonds ~1.33 Å) and aromatic substituent orientations .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic effects of methoxy and methyl groups on charge distribution and hydrogen-bonding potential .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodology : Assess stability via accelerated degradation studies:

  • Hydrolysis : Expose to acidic (HCl) or basic (NaOH) conditions; monitor urea cleavage via TLC or LC-MS .
  • Oxidative stability : Use hydrogen peroxide or UV light; track degradation products using spectroscopic methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this urea derivative?

  • Methodology :

  • Syntize analogs with substituent variations (e.g., replacing methoxy with ethoxy or fluorine) and test in biological assays (e.g., kinase inhibition or receptor binding).
  • Use molecular docking (AutoDock Vina) to predict interactions with targets like tyrosine kinases, correlating computational results with IC50 values from enzyme assays .
    • Data Interpretation : Compare SAR trends with similar urea derivatives (e.g., fluorophenyl or tetrahydroquinoline-containing analogs) to identify pharmacophoric motifs .

Q. What experimental strategies resolve contradictions in reported reaction yields for urea derivatives?

  • Case Study : If one study reports 80% yield using DMF at 70°C , while another achieves 60% in acetonitrile , investigate:

  • Solvent polarity effects : Measure reaction kinetics via in situ IR to track isocyanate consumption.
  • Byproduct analysis : Use GC-MS to identify side products (e.g., carbamate intermediates) affecting yield .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?

  • Methodology :

  • Data collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve disorder in aromatic rings or urea moieties.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and refine anisotropic displacement parameters for disordered atoms .

Q. What in vitro and in vivo assays are suitable for evaluating this compound’s pharmacokinetic (PK) profile?

  • Methodology :

  • In vitro : Microsomal stability assays (human liver microsomes) to measure metabolic half-life.
  • In vivo : Administer to rodent models and collect plasma samples for LC-MS/MS quantification. Calculate AUC, Cmax, and clearance rates .
    • Advanced Tools : Use PBPK modeling (GastroPlus) to predict human PK parameters from preclinical data .

Key Considerations for Researchers

  • Contradiction Management : Replicate conflicting results (e.g., reaction conditions) with controlled variables (solvent purity, inert atmosphere) .
  • Ethical Compliance : Ensure compliance with FDA guidelines for non-approved compounds; restrict use to in vitro/ex vivo studies .

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